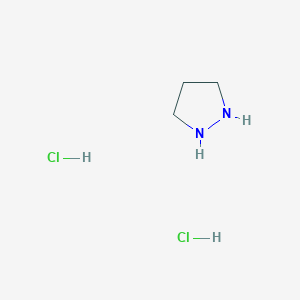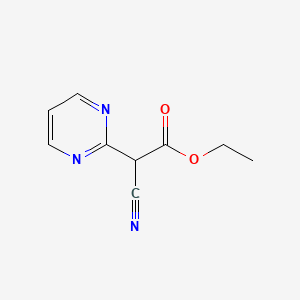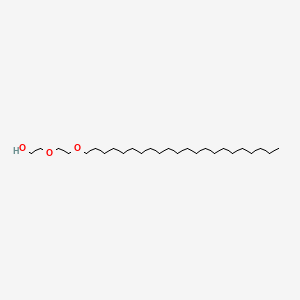
Pyrazolidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolidine dihydrochloride is a chemical compound that belongs to the class of endocyclic hydrazines. It is widely used as a precursor in the pharmaceutical industry for the synthesis of various drugs. Additionally, it finds applications in the cosmetics industry, particularly in the preparation of pigments and hair dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrazolidine dihydrochloride can be synthesized through several methods. One common method involves the cyclization of 1,3-dichloropropane or 1,3-dibromopropane with hydrazine . Another method is the intramolecular Raschig amination, which involves the reaction of 1,3-diaminopropane with sodium hypochlorite . This reaction is carried out in aqueous solution without the use of organic solvents, making it an environmentally friendly process .
Industrial Production Methods: For industrial production, the Raschig process is often employed. This process involves the oxidation of 1,3-diaminopropane by sodium hypochlorite, followed by the cyclization of the resulting N-chloro-1,3-diaminopropane . The reaction conditions are optimized to achieve high yields and purity. The process can be carried out in batch or continuous mode, depending on the desired production scale .
Chemical Reactions Analysis
Types of Reactions: Pyrazolidine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form pyrazolidine derivatives . It can also undergo substitution reactions with different reagents to form various substituted pyrazolidines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hypochlorite for oxidation and hydrazine for cyclization . The reactions are typically carried out under controlled pH and temperature conditions to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from the reactions of this compound include various pyrazolidine derivatives, which are used as intermediates in the synthesis of pharmaceuticals and other chemicals .
Scientific Research Applications
Pyrazolidine dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex heterocyclic compounds . In biology and medicine, it is used in the development of drugs for the treatment of various diseases, including diabetes and cancer . In the cosmetics industry, it is used in the formulation of hair dyes and pigments .
Mechanism of Action
The mechanism of action of pyrazolidine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in the treatment of diabetes, it acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyrazolidine dihydrochloride include pyrazole, pyrazoline, and indazole . These compounds share structural similarities and are also used in various chemical and pharmaceutical applications.
Uniqueness: What sets this compound apart from these similar compounds is its specific use as a precursor in the synthesis of certain drugs and its unique chemical reactivity. Unlike pyrazole and pyrazoline, this compound is not aromatic, which influences its reactivity and applications .
Properties
CAS No. |
89990-54-5 |
|---|---|
Molecular Formula |
C3H9ClN2 |
Molecular Weight |
108.57 g/mol |
IUPAC Name |
pyrazolidine;hydrochloride |
InChI |
InChI=1S/C3H8N2.ClH/c1-2-4-5-3-1;/h4-5H,1-3H2;1H |
InChI Key |
VEXUHGJGWQFFTB-UHFFFAOYSA-N |
SMILES |
C1CNNC1.Cl.Cl |
Canonical SMILES |
C1CNNC1.Cl |
Key on ui other cas no. |
89990-54-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)
